molecular formula C18H14ClN3O3S2 B3037323 4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-46-1

4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B3037323
CAS No.: 477860-46-1
M. Wt: 419.9 g/mol
InChI Key: DJCKDWHYVFRTPK-UHFFFAOYSA-N
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Description

4-Chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide is a complex organic compound featuring a thieno[2,3-b]indole core with a chloro-substituted benzene sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. The subsequent chlorination and sulfonation steps are carried out using appropriate reagents such as thionyl chloride and chlorosulfonic acid, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzene derivatives or indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research into its biological effects can lead to the discovery of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The specific pathways and targets depend on the biological context and the presence of other functional groups in the molecule.

Comparison with Similar Compounds

  • 4-Methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

  • 4-Chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

  • 4-Bromo-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Uniqueness: The presence of the chloro group in the benzene ring of this compound distinguishes it from its bromo and methyl counterparts. This difference can lead to variations in reactivity and biological activity, making it a unique candidate for specific applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its potential in scientific research and industry makes it a valuable compound for further exploration and development.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c1-22-15-5-3-2-4-13(15)14-10-16(26-18(14)22)17(23)20-21-27(24,25)12-8-6-11(19)7-9-12/h2-10,21H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCKDWHYVFRTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
Reactant of Route 4
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
Reactant of Route 5
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
Reactant of Route 6
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

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